molecular formula C22H23Cl2N3O2S2 B3019898 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1052537-51-5

3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride

Cat. No. B3019898
CAS RN: 1052537-51-5
M. Wt: 496.47
InChI Key: IXEVSDKBMFONCY-UHFFFAOYSA-N
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Description

The compound "3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride" is a complex molecule that appears to be related to a family of benzo[b]thiophene derivatives. These compounds are of interest due to their potential biological activities and their unique chemical structures which often include heterocyclic components such as benzo[d]thiazol and thiophene rings.

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives has been reported in the literature. For instance, a novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives was achieved using a one-pot C–C and C–N bond-forming strategy in water, which is an environmentally friendly solvent . Another synthesis involved the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 3-chloro-1-benzo[b]thiophene-2-carboxylic acid hydrazide . These methods highlight the versatility of reactions involving benzo[b]thiophene derivatives and the potential for creating a wide array of related compounds.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be complex, with various substituents influencing the overall properties of the molecule. For example, the structure of 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was confirmed by a combination of elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectral analysis . These techniques are crucial for determining the precise structure of such compounds, which is essential for understanding their chemical behavior and potential applications.

Chemical Reactions Analysis

The reactivity of benzo[b]thiophene derivatives can vary significantly depending on the substituents present on the molecule. For instance, the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene resulted in different products depending on the solvent used, indicating that the reaction conditions can greatly affect the outcome . This suggests that the synthesis of the compound would require careful consideration of the reaction conditions to achieve the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. While the specific properties of "3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride" are not detailed in the provided papers, related compounds have been characterized by various analytical techniques. For example, the synthesis and characterization of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides included IR, 1H NMR, 13C-NMR, Mass, and elemental analysis . These methods are essential for determining properties such as solubility, stability, and reactivity, which are important for any potential applications.

properties

IUPAC Name

3-chloro-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S2.ClH/c1-25(2)12-7-13-26(22-24-19-15(28-3)9-6-11-17(19)30-22)21(27)20-18(23)14-8-4-5-10-16(14)29-20;/h4-6,8-11H,7,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEVSDKBMFONCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride

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